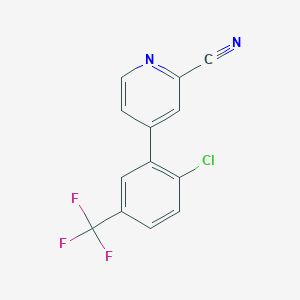

4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile

Description

Nomenclature and Systematic Naming Conventions

The compound 4-(2-chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile follows IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent positioning. The parent structure is a pyridine ring, with numbering starting at the nitrogen atom. Key substituents include:

- A carbonitrile group (-C≡N) at position 2.

- A 2-chloro-5-(trifluoromethyl)phenyl group at position 4.

The systematic name is derived by listing substituents alphabetically (chloro precedes trifluoromethyl) and assigning the lowest possible locants. Alternative names include 4-(2-chloro-5-(trifluoromethyl)phenyl)picolinonitrile , where "picolinonitrile" denotes a pyridine-2-carbonitrile scaffold.

Table 1: Key Nomenclature Components

| Component | Position | Description |

|---|---|---|

| Pyridine ring | Base | Six-membered aromatic ring with N |

| Carbonitrile (-C≡N) | 2 | Electron-withdrawing functional group |

| 2-Chloro-5-(CF₃)phenyl | 4 | Bulky aryl substituent |

Historical Context and Discovery

The synthesis of trifluoromethylpyridine derivatives gained momentum in the late 20th century due to their agrochemical and pharmaceutical potential. The target compound emerged from advances in chlorine/fluorine exchange and cyclocondensation methodologies. For instance, the fluorination of trichloromethylpyridine precursors (e.g., 2-chloro-5-trichloromethylpyridine) using vapor-phase reactions with catalysts like iron fluoride enabled efficient trifluoromethyl group introduction. Early routes also leveraged Diels-Alder reactions between cyanogen and dienes to construct pyridine-carbonitrile cores.

Relevance in Contemporary Chemical Research

This compound is pivotal in multiple domains:

- Agrochemicals : Serves as an intermediate for herbicides (e.g., fluazifop derivatives) due to its stability and reactivity.

- Pharmaceuticals : The carbonitrile and trifluoromethyl groups enhance binding affinity in kinase inhibitors and antimicrobial agents.

- Materials Science : Used in synthesizing fluorinated polymers for coatings and adhesives.

Recent studies highlight its role in catalyzed cross-coupling reactions , enabling functionalization at the 3- and 5-positions of the pyridine ring.

Overview of Structural Features and Functional Groups

The molecule’s architecture combines a pyridine core with strategically placed substituents:

- Pyridine Ring : Provides aromaticity and sites for electrophilic substitution.

- Carbonitrile Group : Introduces polarity and participates in hydrogen bonding, influencing solubility and bioactivity.

- 2-Chloro-5-(Trifluoromethyl)Phenyl Group :

Table 2: Spectroscopic Characteristics

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.6–8.8 ppm (pyridine H-6), δ 7.5–7.7 ppm (aryl H) |

| ¹³C NMR | δ 117–120 ppm (C≡N), δ 121–125 ppm (CF₃) |

| IR | ~2230 cm⁻¹ (C≡N stretch), ~1120 cm⁻¹ (C-F) |

The electron-withdrawing nature of -CF₃ and -C≡N groups reduces electron density on the pyridine ring, favoring nucleophilic aromatic substitution at positions 3 and 5.

Properties

IUPAC Name |

4-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N2/c14-12-2-1-9(13(15,16)17)6-11(12)8-3-4-19-10(5-8)7-18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRDBOZYNQOVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Reduction: Conversion of the nitro group to an amino group.

Chlorination: Introduction of the chlorine atom to the phenyl ring.

Trifluoromethylation: Addition of the trifluoromethyl group.

Cyclization: Formation of the pyridine ring.

Cyanation: Introduction of the cyano group to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Trends :

- Electron-withdrawing groups (EWGs): Trifluoromethyl and chloro groups enhance electrophilicity and stability, whereas methoxy or amino groups increase nucleophilicity .

- Steric effects : Bulky substituents (e.g., trifluoromethyl) at the 5-position of the phenyl ring may hinder rotational freedom, impacting binding kinetics .

Enzyme Inhibition :

- Xanthine oxidase (XO) : Topiroxostat (4-[5-pyridin-4-yl-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile) inhibits XO with IC₅₀ = 7.2 nM, attributed to the triazole-pyridine scaffold. The target compound’s trifluoromethyl group may similarly enhance binding to hydrophobic XO pockets .

Data Tables

Table 1: Comparative Properties of Pyridine-Carbonitrile Derivatives

Biological Activity

4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile, with the molecular formula C13H6ClF3N2 and CAS Number 1219454-54-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Weight : 282.65 g/mol

- IUPAC Name : 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile

- Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which are known to influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile. For instance, derivatives with similar structures have shown selective activity against Chlamydia species. In a study focusing on the antichlamydial activity of various compounds, it was found that certain structural modifications enhanced efficacy against C. trachomatis .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | C. trachomatis | 50 μg/mL |

| Compound B | E. coli | 12.5 μg/mL |

| 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile | TBD | TBD |

The mechanism by which 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile exerts its biological effects is still under investigation. However, compounds with similar functional groups often interact with bacterial cell membranes or inhibit key metabolic pathways, leading to cell death or growth inhibition.

Toxicity Studies

Toxicity assessments are critical in evaluating the safety profile of new compounds. Preliminary studies on related compounds indicated low toxicity towards human cell lines, suggesting that structural modifications can lead to enhanced selectivity for bacterial targets while minimizing harm to human cells .

Case Studies and Research Findings

- Study on Antichlamydial Activity :

- Investigation of Fluorinated Compounds :

- Pharmacokinetic Studies :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Chloro-5-trifluoromethylphenyl)pyridine-2-carbonitrile, and how is purity ensured?

- Methodology : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine precursors and aryl boronic acids. Critical steps include:

- Using Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions, with trifluoromethyl (CF₃) groups showing distinct ¹⁹F NMR signals at ~-60 ppm.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H]⁺ expected at m/z 313.03).

- IR Spectroscopy : Stretching frequencies for nitrile (C≡N, ~2220 cm⁻¹) and aryl C-Cl (~750 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure determination?

- Refinement Strategies : Use SHELXL for least-squares refinement, adjusting parameters like thermal displacement (Uiso) and occupancy for disordered atoms.

- Validation Tools : Check R-factor convergence (R1 < 0.05) and validate geometry using PLATON (e.g., bond length/angle outliers).

- Example : For pyridine-carbonitrile analogs, monoclinic systems (e.g., P2₁/n) with Z = 4 are common; compare unit cell parameters (e.g., a = 9.52 Å, b = 13.88 Å) to identify inconsistencies .

Q. What methodologies assess metabolic stability and drug interaction potential?

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat), quantify parent compound loss via LC-MS.

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorescent probes.

- Case Study : For the analog FYX-051, N-glucuronidation was identified as a primary metabolic pathway via UDP-glucuronosyltransferase (UGT) assays .

Q. How to design experiments evaluating xanthine oxidase (XO) inhibitory activity?

- Enzyme Assay :

- Prepare XO (bovine milk) in phosphate buffer (pH 7.4).

- Monitor uric acid formation at 295 nm (spectrophotometer) with/without inhibitor.

- Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).

- Positive Control : Compare to allopurinol (IC₅₀ ~2 µM).

- Structural Insights : Pyridine-2-carbonitrile derivatives often bind to the XO molybdenum center; docking studies (AutoDock Vina) can predict binding modes .

Q. What strategies compare bioactivity with structural analogs?

- SAR Analysis :

- Synthesize analogs with varied substituents (e.g., Cl vs. CF₃, pyridine vs. triazole).

- Test in parallel bioassays (e.g., XO inhibition, cytotoxicity).

- Data Interpretation : Use clustering algorithms (e.g., PCA) to correlate substituent electronegativity (Hammett σ values) with activity .

Q. How to optimize synthetic routes for academic-scale production?

- Scale-Up Challenges :

- Replace hazardous solvents (e.g., DMF → 2-MeTHF).

- Use flow chemistry for Pd-catalyzed steps to improve yield and safety.

Data Contradiction Analysis

Q. Conflicting bioactivity data between in vitro and cell-based assays: How to resolve?

- Potential Causes :

- Poor cellular permeability (logP > 3 reduces solubility).

- Off-target effects in complex matrices.

- Solutions :

- Measure logP (shake-flask method) and modify substituents (e.g., add polar groups).

- Use siRNA knockdowns to confirm target specificity .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Storage : In airtight containers under argon, at -20°C (light-sensitive).

- Exposure Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.